2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group, a hydroxyethyl group, and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.
Introduction of the Hydroxyethyl Group: The intermediate is then reacted with an epoxide or a similar reagent to introduce the hydroxyethyl group.
Attachment of the Methylthiophenyl Group: The final step involves the reaction of the intermediate with a thiophene derivative to attach the methylthiophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product of oxidation would be the corresponding ketone or aldehyde.
Reduction: The major product of reduction would be the corresponding alcohol.
Substitution: The major products of substitution would depend on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of bioactive compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may have applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors to modulate their activity.
Signal Transduction Pathways: The compound could affect various signal transduction pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.
2-(2-bromophenoxy)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide: Similar structure with a bromine atom instead of a fluorine atom.
2-(2-iodophenoxy)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide may confer unique properties, such as increased metabolic stability or altered electronic effects, compared to its chlorine, bromine, and iodine analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-6-7-21-15(10)12(18)8-17-14(19)9-20-13-5-3-2-4-11(13)16/h2-7,12,18H,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNLUJCIJVDDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)COC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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